(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic core.
Introduction of the Nitrogen Atom: The nitrogen atom is introduced via an amination reaction, often using reagents like azides or amines.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the bicyclic framework.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols, halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new functional groups replacing existing ones.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Chiral Building Blocks: The compound’s stereochemistry makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its rigid structure.
Receptor Ligands: Studied for binding to biological receptors.
Medicine:
Pharmaceutical Development: Investigated for potential therapeutic applications, including as a precursor to drug candidates.
Industry:
Material Science:
Mechanism of Action
The mechanism by which (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
(1R,6S)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride: A compound with a similar bicyclic structure but different ring size.
Uniqueness:
Stereochemistry: The specific (1S,6R) configuration imparts unique properties compared to its stereoisomers.
Bicyclic Framework: The rigid bicyclic structure provides distinct reactivity and binding characteristics.
This detailed overview covers the essential aspects of (1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid;hydrochloride, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRAVZRAFRCGO-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@@]2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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